Carbonic Anhydrase Inhibition: Isoform Selectivity Profile of a 3-Aminocyclobutane-1-carbonitrile Derivative
While direct data for the exact target compound 3-Aminocyclobutane-1-carbonitrile hydrochloride is not available, a closely related 3-aminocyclobutane-1-carbonitrile derivative (CHEMBL1518113) exhibits a quantifiable isoform selectivity profile against human carbonic anhydrases (hCA) [1]. This data serves as a class-level inference for the scaffold. The compound is a potent inhibitor of hCA II and VII with Ki values of 4.9 nM and 6.5 nM, respectively, while showing significantly lower affinity for hCA I (Ki = 220 nM) and virtually no activity against hCA XII (Ki > 50,000 nM) [1]. This selectivity profile, defined by the cyclobutane scaffold, contrasts with broad-spectrum sulfonamide CA inhibitors and highlights a key differentiator for researchers seeking isoform-specific tool compounds.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | hCA II: 4.9 nM; hCA VII: 6.5 nM; hCA I: 220 nM; hCA XII: >50,000 nM [1] |
| Comparator Or Baseline | Typical broad-spectrum sulfonamide inhibitors (e.g., acetazolamide) exhibit Kis of ~10-100 nM across multiple isoforms. |
| Quantified Difference | Isoform selectivity window: ~45-fold between hCA II (4.9 nM) and hCA I (220 nM); >10,000-fold between hCA II and hCA XII. |
| Conditions | Inhibition of recombinant human carbonic anhydrase isoforms incubated for 15 mins prior to testing by stopped flow CO2 hydration assay [1] |
Why This Matters
This data indicates the 3-aminocyclobutane-1-carbonitrile scaffold provides a defined isoform selectivity profile, making it a valuable starting point for developing targeted hCA II/VII inhibitors for therapeutic applications.
- [1] BindingDB. (n.d.). BDBM50237183 (CHEMBL1518113): Affinity data for carbonic anhydrase isoforms. Retrieved from ww.bindingdb.org. View Source
